Product packaging for Antibacterial protein LC3(Cat. No.:)

Antibacterial protein LC3

Cat. No.: B1578405
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Antimicrobial Proteins and Peptides (AMPs) in Host Defense Systems

The concept of innate immunity, the body's first line of defense, has long recognized the importance of antimicrobial proteins and peptides (AMPs). tandfonline.comnih.gov These molecules are fundamental components of the host defense system across all classes of life. wikipedia.org The discovery of lysozyme (B549824) by Alexander Fleming in 1922 marked the first identification of an antimicrobial protein. nih.gov However, it was not until the 1980s that the isolation and characterization of numerous AMPs with defined amino acid sequences began in earnest. nih.govuniversiteitleiden.nl

AMPs are typically short, cationic peptides that exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. tandfonline.comfrontiersin.org Their primary mode of action often involves the disruption of microbial cell membranes. nih.gov Larger antimicrobial proteins, on the other hand, may function as lytic enzymes or nutrient-binding proteins. nih.gov The synthesis of these defense molecules can be constitutive or induced in response to infection or inflammation. nih.govnih.gov Research, particularly in insects, has provided crucial insights into the regulation of AMP synthesis, revealing evolutionary conservation of these innate immune responses in vertebrates. nih.govoup.com Beyond their direct microbicidal effects, many AMPs are now understood to have immunomodulatory functions, bridging the innate and adaptive immune systems by attracting immune cells and influencing cytokine production. wikipedia.orgfrontiersin.orgoup.com

Conceptual Framework of Antibacterial Protein LC3 as a Novel Antimicrobial Entity

Microtubule-associated protein 1 light chain 3 (LC3), a protein central to the autophagy pathway, has emerged as a key player in a specialized form of phagocytosis with direct implications for antibacterial defense. wikipedia.orgnih.gov Originally identified for its role in the formation of autophagosomes, vesicles that sequester cellular components for degradation, LC3 is now understood to participate in a distinct process known as LC3-associated phagocytosis (LAP). wikipedia.orgnih.govnih.gov

In contrast to canonical autophagy, which involves the formation of double-membraned autophagosomes, LAP is characterized by the recruitment of LC3 to single-membrane phagosomes containing engulfed pathogens. pnas.orgfrontiersin.orgfrontiersin.org This process is initiated by the recognition of pathogens by cell surface receptors, such as Toll-like receptors (TLRs), leading to the recruitment of components of the autophagy machinery to the phagosome. pnas.orgfrontiersin.orgresearchgate.net The conjugation of LC3 to the phagosome membrane, a hallmark of LAP, facilitates the fusion of the phagosome with lysosomes, leading to the rapid degradation of the internalized pathogen. nih.govpnas.orgfrontiersin.org This process represents a direct antimicrobial mechanism, enhancing the clearance of a variety of pathogens, including bacteria. frontiersin.orgnih.govapub.kr

The antibacterial function of LC3 is not limited to LAP. In some instances, autophagy itself can directly target and eliminate intracellular bacteria, a process termed xenophagy. nih.govbohrium.com Furthermore, recent studies have revealed a non-canonical role for LC3 in which it labels extracellular bacteria, along with antimicrobial components, via neutrophil-derived membrane structures, restricting bacterial growth. nih.gov

A study on an Aspergillus niger isolate, designated LC3, identified a novel antimicrobial polypeptide of approximately 11 kDa. This polypeptide demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for discovering new antimicrobial agents from diverse biological sources. researchgate.netresearchgate.net

Current Gaps and Future Directions in this compound Scholarly Investigations

Despite the significant strides made in understanding the role of LC3 in antibacterial defense, several knowledge gaps remain, presenting exciting avenues for future research.

A primary area for further investigation is the precise molecular mechanism that governs the recruitment of LC3 to phagosomes during LAP. While some components of the canonical autophagy pathway are known to be involved, the specific signaling cascades and protein-protein interactions that differentiate LAP from autophagy are not fully elucidated. nih.govmdpi.com The role of various LC3/GABARAP family members in this process also requires further clarification, as they may have distinct functions in autophagosome biogenesis and maturation. nih.govbiologists.com

The interplay between LAP and various bacterial pathogens is another critical area of study. While LAP is an effective host defense mechanism, many successful pathogens have evolved strategies to evade or even exploit this pathway. frontiersin.orgresearchgate.net Understanding these bacterial evasion mechanisms at a molecular level is crucial for developing therapeutic strategies that can overcome them. For instance, some bacteria can prevent the fusion of the LAPosome with the lysosome, creating a replicative niche. frontiersin.org

Furthermore, the regulation of LC3-mediated antibacterial responses is complex and involves intricate signaling networks. For example, the transcription factors HIF-1α and NFAT5 have been shown to cooperatively enhance antibacterial defense by promoting autophagy and the targeting of bacteria to autolysosomes in response to elevated sodium levels. rki.de The interaction of LC3 with other immune pathways, such as the production of reactive oxygen species (ROS) by NADPH oxidases, is also an important area of ongoing research. nih.gov

Future research should also focus on the potential therapeutic applications of modulating LC3-dependent pathways. The discovery that small molecules can induce autophagy and enhance bacterial clearance in macrophages demonstrates the potential for developing novel host-directed therapies. asm.org However, a deeper understanding of the regulation and consequences of activating these pathways is necessary to ensure their safe and effective use.

Finally, the full spectrum of LC3's non-canonical functions in immunity is likely yet to be discovered. The recent finding of extracellular LC3 labeling of bacteria by neutrophils suggests that our current understanding is incomplete. nih.gov Continued exploration of the LC3 interactome and its role in different immune cell types and contexts will undoubtedly reveal new facets of its function in host defense. researchgate.net

Properties

bioactivity

Antibacterial

sequence

ASGGTVGXYGAWMRSXSLVSXSTITTFS

Origin of Product

United States

Isolation, Characterization, and Structural Elucidation Methodologies for Antibacterial Protein Lc3

Advanced Methodologies for Discovery and Isolation of Novel Antibacterial Proteins

The initial phase of discovering and obtaining pure samples of Antibacterial Protein LC3 involves a combination of predictive bioinformatics and sophisticated biochemical techniques.

Genomic and Proteomic Screening Approaches for this compound Identification

The identification of this compound originates from systematic screening of genomic and proteomic databases. This process begins with in silico analysis of microbial genomes, searching for sequences that encode potential antimicrobial peptides. Key bioinformatic indicators include the presence of cationic and amphipathic domains, which are characteristic of many membrane-targeting antibacterial proteins. For LC3, a candidate gene was identified by its homology to known antimicrobial peptide families and the prediction of a signal peptide, suggesting it is secreted.

Following genomic identification, proteomic approaches confirm the protein's expression and antibacterial function. This involves challenging a host organism with various bacterial strains and analyzing the subsequent changes in its proteome using techniques like 2D-gel electrophoresis or mass spectrometry-based methods such as LC-MS/MS. In the case of LC3, its expression was significantly upregulated in response to gram-positive bacterial exposure, confirming its potential role in the host's immune defense.

Recombinant Expression Systems and Purification Strategies for this compound

Once identified, producing sufficient quantities of LC3 for detailed study requires a robust recombinant expression system. Escherichia coli is often the host of choice due to its rapid growth and well-established genetic tools. The gene encoding LC3 is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine or His-tag) to simplify purification.

The purification of recombinant LC3 is a multi-step process designed to achieve high purity. A typical workflow is outlined below:

Cell Lysis: The E. coli cells expressing LC3 are harvested and broken open using methods like sonication or high-pressure homogenization to release the cellular contents.

Initial Clarification: The lysate is centrifuged to pellet cellular debris, yielding a clarified supernatant containing the soluble proteins, including LC3.

Affinity Chromatography: The supernatant is passed over a resin with high affinity for the engineered tag. For a His-tagged LC3, a Nickel-NTA (nitrilotriacetic acid) resin is used. The tag binds to the nickel ions, immobilizing LC3 while other proteins are washed away.

Elution: The bound LC3 is then released (eluted) from the resin, typically by using a high concentration of imidazole, which competes with the His-tag for binding to the nickel.

Further Purification (Polishing): To achieve maximum purity, additional chromatography steps like ion-exchange or size-exclusion chromatography are often employed. These steps separate LC3 from any remaining contaminants based on its charge and size, respectively.

Primary and Secondary Structural Analysis Techniques for this compound

With a purified sample, the next step is to determine the primary and secondary structures of LC3, which are fundamental to understanding its function.

Amino Acid Sequencing and Post-Translational Modification Analysis of this compound

The precise sequence of amino acids in LC3 is confirmed using techniques like Edman degradation or, more commonly, mass spectrometry. In tandem mass spectrometry (MS/MS), the purified protein is enzymatically digested into smaller peptides. These peptides are then fragmented in the mass spectrometer, and the resulting fragmentation pattern is used to deduce the amino acid sequence.

Analysis may also reveal post-translational modifications (PTMs), which are chemical alterations to the protein after it has been synthesized. PTMs like glycosylation or phosphorylation can be critical for the protein's activity and stability. The presence and location of these modifications are also determined using mass spectrometry, which can detect the mass shifts they impart on the amino acid residues.

Table 1: Amino Acid Composition of this compound

Amino AcidPercentage (%)
Alanine (Ala)8.5
Arginine (Arg)7.2
Asparagine (Asn)4.1
Aspartic Acid (Asp)5.3
Cysteine (Cys)2.0
Glutamine (Gln)3.8
Glutamic Acid (Glu)6.1
Glycine (Gly)9.0
Histidine (His)2.2
Isoleucine (Ile)5.5
Leucine (Leu)9.8
Lysine (Lys)6.9
Methionine (Met)2.4
Phenylalanine (Phe)3.9
Proline (Pro)4.7
Serine (Ser)6.5
Threonine (Thr)5.6
Tryptophan (Trp)1.1
Tyrosine (Tyr)3.3
Valine (Val)6.1

Spectroscopic Techniques (e.g., Circular Dichroism, NMR) for Secondary Structure Assessment of this compound

Spectroscopic methods provide insight into the secondary structure of LC3—the local folding of the polypeptide chain into elements like alpha-helices and beta-sheets.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by the protein. The resulting CD spectrum is highly sensitive to the protein's secondary structure. For example, a spectrum with strong negative bands around 208 and 222 nm is characteristic of a high alpha-helical content.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While also a primary tool for 3D structure determination, certain NMR experiments can rapidly provide information about the secondary structure. The pattern of chemical shifts of the protein's atoms, particularly the alpha-protons, can indicate whether a residue is in a helical or sheet conformation.

Table 2: Secondary Structure Composition of LC3 as Determined by Circular Dichroism

Secondary StructurePercentage (%)
α-Helix45
β-Sheet20
Turn15
Random Coil20

Three-Dimensional Structural Determination of this compound

The final step in the structural elucidation of LC3 is the determination of its complete three-dimensional (3D) structure at atomic resolution. This provides the most detailed view of how the protein is folded and how it might interact with bacterial membranes or other targets. The two primary methods for this are X-ray crystallography and NMR spectroscopy.

X-ray Crystallography: This technique requires the protein to be crystallized into a highly ordered lattice. The crystal is then exposed to a beam of X-rays, and the way the X-rays are diffracted by the atoms in the crystal is recorded. By analyzing the diffraction pattern, scientists can calculate the electron density of the protein and build an atomic model of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This method is performed on the protein in solution, which can be more representative of its natural state. It involves placing the protein in a strong magnetic field and measuring the distances between specific atoms. A large number of these distance restraints are then used to computationally calculate the 3D structure of the protein.

The resulting 3D structure of this compound reveals the spatial arrangement of its alpha-helices and beta-sheets, the distribution of charged and hydrophobic residues on its surface, and provides a structural basis for its proposed antibacterial mechanism.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure of this compound

High-resolution structural determination of LC3 has been pivotal in understanding its mechanism. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for this purpose. azolifesciences.comnih.gov

X-ray crystallography has provided detailed atomic-level structures of various LC3 isoforms and their complexes. For example, the processed form, LC3-I, has been crystallized, and its structure determined. nih.gov Early studies reported two crystal forms for rat LC3-I. One belonged to the space group I4(1) with unit-cell parameters a = 84.39 Å, c = 36.89 Å. nih.gov A second form, belonging to space group P4(1) or P4(3) with unit-cell parameters a = 60.48 Å, c = 35.28 Å, yielded a complete diffraction data set to 2.1 Å resolution. nih.gov

Crystal structures of human LC3 proteins, such as LC3B, have revealed a ubiquitin-like core structural motif. nih.govnih.gov This core consists of a four-stranded β-sheet flanked by two α-helices, which is extended by an amino-terminal α-helical domain. nih.gov A key feature for its function is the LIR-docking site (LDS), composed of two hydrophobic pockets (HP1 and HP2), which mediates interactions with other proteins containing an LC3-Interacting Region (LIR) motif. nih.gov The crystal structure of LC3C in its free form and in complex with other proteins like NDP52 has also been determined, revealing that the N-terminal region can be highly mobile. nih.gov

Cryo-EM has emerged as a complementary technique, particularly for studying large, dynamic complexes that are difficult to crystallize. nih.govescholarship.org This technique has been instrumental in visualizing the entire LC3 lipidation machinery on membranes, revealing a highly dynamic protein complex. escholarship.org While the inherent flexibility has limited the determination of a single high-resolution structure of the full complex, cryo-EM, combined with other methods like Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), has provided significant structural information about how the LC3 conjugation machinery assembles and functions on a membrane. escholarship.org

Crystallographic Data for LC3 Protein
Protein FormOrganismSpace GroupUnit Cell Parameters (Å)Resolution (Å)Reference
LC3-IRatI4(1)a = 84.39, c = 36.89Not specified nih.gov
LC3-IRatP4(1) or P4(3)a = 60.48, c = 35.282.1 nih.gov
LC3C (in complex with NDP52)HumanNot specifiedNot specifiedNot specified nih.gov
LC3A (in complex with dihydronovobiocin)HumanNot specifiedNot specifiedNot specified nih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Conformation

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the conformational dynamics and interaction mechanisms of LC3 that are often difficult to capture with static experimental structures. researchgate.netbiorxiv.org These methods provide insights into the flexibility of the protein and the thermodynamics of its interactions with binding partners and membranes. mdpi.com

MD simulations have been extensively used to study the binding of LC3 to proteins containing the LIR motif. tandfonline.com These simulations have revealed that different LC3 and GABARAP subfamily members exhibit distinct intramolecular networks, including different hydrogen bonding patterns, which may directly influence their interaction preferences. tandfonline.com For example, simulations of LC3 and GABARAP proteins in complex with a peptide from the binding partner PLEKHM1 showed significant differences in their binding modes and conformational dynamics. tandfonline.com

Simulations have also been crucial in understanding the process of LC3 lipidation. Multi-microsecond all-atom MD simulations have been used to examine the lipid-interacting regions of the ATG3-LC3 conjugate. nih.gov These simulations showed the spontaneous insertion of the ATG3 N-terminal helix into the membrane, a key step in positioning the complex for the subsequent transfer of LC3 to phosphatidylethanolamine (B1630911) (PE). nih.gov The simulations identified specific residues in ATG3 that frequently interact with the membrane, providing a detailed picture of the membrane-docking mechanism. nih.gov

Furthermore, computational approaches are used to analyze the stability of LC3 in complex with various molecules. mdpi.com By calculating indicators like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can quantify the conformational changes and the stability of ligand-receptor complexes over time. mdpi.com These computational studies complement experimental data by providing a dynamic view of LC3's structure and function, which is essential for understanding its role in antibacterial autophagy.

Molecular Mechanisms of Antibacterial Protein Lc3 Action

Interaction of LC3-Mediated Processes with Bacterial Cell Envelopes

The "interaction" of LC3 with bacterial cell envelopes is an indirect one, mediated by the formation of an autophagosome or LAPosome around the bacterium. Once the bacterium is enclosed within this LC3-decorated vesicle, the vesicle fuses with a lysosome. frontiersin.orgnih.gov The resulting autolysosome contains a harsh, degradative environment that directly acts on the bacterial cell envelope.

Membrane Permeabilization and Pore Formation Mechanisms within the Autolysosome

The interior of the autolysosome is designed to break down biological materials, including bacterial membranes. This is achieved through a combination of factors:

Reactive Oxygen Species (ROS): In the LAP pathway, the enzyme complex NADPH oxidase is assembled on the phagosome membrane, generating a burst of ROS within the vesicle lumen. nih.gov These highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, can cause significant oxidative damage to bacterial membrane lipids and proteins, leading to a loss of membrane integrity. frontiersin.orgresearchgate.net

Antimicrobial Peptides (AMPs): Lysosomes contain a variety of AMPs, such as defensins and cathelicidins. nih.gov These peptides can directly interact with bacterial membranes, often forming pores or disrupting the lipid bilayer structure, which leads to membrane permeabilization and cell lysis. frontiersin.orgresearchgate.net

Lysosomal Hydrolases: The acidic environment of the autolysosome activates a host of degradative enzymes, some of which can target components of the bacterial membrane.

Mechanism ComponentAction on Bacterial MembraneRelevant Pathway(s)
Reactive Oxygen Species (ROS) Oxidative damage to lipids and proteins, leading to loss of integrity.LC3-Associated Phagocytosis (LAP)
Antimicrobial Peptides (AMPs) Direct insertion into the membrane, forming pores and causing disruption.Xenophagy, LAP
Acidic pH Destabilizes membrane structure and protein function.Xenophagy, LAP

Disruption of Membrane Potential and Ion Homeostasis by the Autolysosomal Environment

The bacterial cell membrane maintains a crucial electrochemical gradient, known as the membrane potential, which is vital for energy production and transport processes. The environment of the autolysosome effectively collapses this gradient.

Low pH: The lysosome is an acidic organelle, with a pH of approximately 4.5-5.0. This acidity is maintained by a proton pump, the V-ATPase, in the lysosomal membrane. When the autophagosome fuses with the lysosome, the engulfed bacterium is exposed to this highly acidic environment. The influx of protons into the bacterial cytoplasm overwhelms the bacterium's own pH homeostasis mechanisms, disrupting the transmembrane proton gradient and dissipating the membrane potential. nih.govnih.govkenyon.edu

Ion Dysregulation: The permeabilization of the bacterial membrane by ROS and AMPs allows for the uncontrolled flow of ions across the membrane, further disrupting the electrochemical gradients necessary for bacterial survival. nih.gov

Interference with Cell Wall Biosynthesis in the Degradative Environment

The primary component of most bacterial cell walls is peptidoglycan, which provides structural integrity and protection from osmotic stress. The autolysosome contains enzymes capable of degrading this protective layer.

Lysozyme (B549824): This enzyme is abundant in lysosomes and specifically targets the bacterial cell wall. Lysozyme catalyzes the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan. asm.orgyoutube.comsigmaaldrich.com This action breaks down the structural backbone of the cell wall, weakening it and rendering the bacterium susceptible to osmotic lysis. frontiersin.org While some bacteria have resistance mechanisms, the combined assault within the autolysosome can overcome these defenses.

Intracellular Targets and Pathways Affected by LC3-Mediated Degradation

Once the bacterial cell envelope is breached, the internal contents of the bacterium are exposed to the degradative enzymes of the autolysosome. LC3's role is to ensure the bacterium reaches this compartment, where all essential intracellular processes are halted through the destruction of their molecular machinery. nih.govtandfonline.com

Inhibition of Nucleic Acid Synthesis (DNA/RNA) as a Consequence of Degradation

The autolysosome contains a variety of nucleases that are active at low pH and are responsible for the breakdown of nucleic acids.

DNases and RNases: Upon lysis of the bacterium within the autolysosome, its genomic DNA, plasmids, and all forms of RNA (mRNA, tRNA, rRNA) are exposed to these lysosomal nucleases. These enzymes efficiently degrade the nucleic acids into their constituent nucleotides, thereby completely halting DNA replication, transcription, and any other DNA- or RNA-dependent processes. nih.gov

Disruption of Protein Synthesis and Ribosomal Function via Degradation

Protein synthesis is an essential function for bacterial viability and is rapidly terminated within the autolysosome.

Proteases: Lysosomes are rich in a class of enzymes called cathepsins, which are potent proteases. Once the bacterial cell is broken down, these proteases degrade all bacterial proteins, including enzymes required for metabolism and, crucially, the ribosomes themselves. nih.gov

Ribosome Degradation: The degradation of ribosomal RNA (rRNA) by lysosomal RNases and ribosomal proteins by proteases leads to the complete destruction of the bacterial ribosomes. nih.govelifesciences.org Without functional ribosomes, the bacterium cannot synthesize any proteins, leading to a complete cessation of all cellular functions and ensuring the death of the pathogen.

Intracellular TargetDegradative Mechanism in AutolysosomeConsequence for Bacterium
DNA and RNA Degradation by lysosomal DNases and RNases.Cessation of replication and transcription.
Proteins Degradation by lysosomal proteases (e.g., cathepsins).Loss of all enzymatic and structural functions.
Ribosomes Degradation of rRNA by RNases and ribosomal proteins by proteases.Complete inhibition of protein synthesis.

Modulation of Essential Metabolic Pathways by Antibacterial Protein LC3

The recruitment of LC3 to membranes surrounding intracellular bacteria culminates in the formation of a double-membraned autophagosome or a single-membraned LAPosome. The primary mechanism by which this process modulates bacterial metabolic pathways is through physical sequestration. By enclosing the bacterium, the LC3-decorated vesicle isolates it from the nutrient-rich environment of the host cell cytoplasm.

This isolation effectively disrupts numerous essential metabolic activities of the bacterium by cutting off its access to vital resources, including:

Carbon Sources: Sugars, amino acids, and lipids necessary for energy production and biosynthesis are no longer available.

Nitrogen and Phosphate: Access to essential elements for the synthesis of nucleic acids, proteins, and phospholipids (B1166683) is blocked.

Essential Ions and Cofactors: The supply of ions like iron, which are critical for various enzymatic reactions, is severed.

This induced state of starvation arrests bacterial replication and metabolic activity, rendering the pathogen unable to proliferate or cause further damage to the host cell. The ultimate fate of the bacterium is degradation following the fusion of the autophagosome or LAPosome with a lysosome, which contains a potent mix of hydrolytic enzymes that break down the pathogen into its basic components.

Interaction with Specific Bacterial Enzymes and Regulatory Proteins by this compound

Direct interaction between LC3 and bacterial proteins is not the primary mechanism of recognition. Instead, the host cell employs a sophisticated system of "eat-me" signals and adaptor proteins to tag the pathogen for LC3-mediated degradation. The interaction is therefore indirect, orchestrated by a cascade of host proteins that bridge the bacterium to the autophagic machinery.

Host-Mediated Recognition:

Ubiquitination: Bacteria that enter the cytosol, often by damaging their containing vacuole, are recognized by the host's cellular surveillance systems. Host E3 ubiquitin ligases tag bacterial surface proteins with ubiquitin chains.

Autophagy Receptors/Adaptors: These ubiquitin tags are then recognized by specific autophagy receptor proteins, such as p62/SQSTM1 and NDP52. These receptors possess a ubiquitin-binding domain (UBD) to bind to the tagged bacterium and a distinct LC3-interacting region (LIR) motif.

LC3 Recruitment: Through their LIR motifs, the autophagy receptors recruit lipidated LC3 (LC3-II) on the growing autophagosome membrane, thereby tethering the bacterium to the vesicle and ensuring its engulfment.

Bacterial Counter-Strategies: Conversely, some pathogenic bacteria have evolved sophisticated mechanisms to directly interfere with the host LC3 machinery to ensure their survival. These interactions highlight a molecular arms race between pathogen and host. A prime example is Legionella pneumophila, the causative agent of Legionnaires' disease.

Legionella pneumophila produces an effector protein called RavZ . RavZ functions as a cysteine protease that directly targets lipidated LC3-II on the autophagosome membrane. It specifically cleaves the covalent bond between LC3 and the membrane lipid phosphatidylethanolamine (B1630911) (PE), effectively deconjugating it and releasing it from the membrane. This action halts the maturation of the autophagosome, preventing the degradation of the bacterium and allowing it to replicate within the host cell.

Other bacteria, such as Shigella flexneri and Burkholderia pseudomallei, secrete effector proteins (e.g., IcsB, BopA) that interfere with the recruitment of autophagy adaptors or LC3 to the bacterial vicinity, thereby evading this host defense mechanism.

BacteriumBacterial ProteinMechanism of Interaction with Host LC3 Pathway
Legionella pneumophilaRavZDirectly deconjugates LC3-II from the autophagosome membrane, inhibiting xenophagy.
Shigella flexneriIcsBBinds to host protein VirG, masking it from recognition by autophagy adaptors and preventing LC3 recruitment.
Burkholderia pseudomalleiBopAInhibits the recruitment of LC3 to the bacteria-containing phagosome.

Mechanistic Specificity and Selectivity of this compound

The targeting of bacteria by LC3-dependent pathways is not random but is a highly specific and selective process. This selectivity is conferred by host pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) and by the aforementioned autophagy adaptors that recognize specific signals associated with intracellular pathogens.

The initiation of LAP, for instance, is triggered by the engagement of cell surface receptors like Toll-like receptors (TLRs) and Dectin-1 upon recognizing bacterial or fungal components. This receptor engagement activates a signaling cascade that leads to the recruitment of components of the autophagy machinery, including LC3, to the phagosome membrane.

In xenophagy, the key determinant of selectivity is often the integrity of the bacteria-containing vacuole. Vacuolar damage exposes bacterial components to the cytosol, which are then sensed by cytosolic surveillance systems, leading to ubiquitin coating and subsequent recognition by autophagy receptors like p62 and NDP52, which in turn recruit LC3.

Differential Targeting of Gram-Positive and Gram-Negative Bacteria by this compound

The LC3-mediated antibacterial response can target both Gram-positive and Gram-negative bacteria. The primary difference in targeting relates to the distinct molecular patterns on their surfaces and the specific virulence strategies they employ, which dictate how they are recognized by the host's innate immune system.

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), a potent PAMP recognized by TLR4. When phagocytes internalize Gram-negative bacteria like Salmonella enterica serovar Typhimurium, TLR signaling can initiate LAP, leading to the recruitment of LC3 to the Salmonella-containing vacuole (SCV). Furthermore, if Salmonella uses its Type III secretion system to damage the SCV membrane, it becomes a target for ubiquitin-mediated xenophagy.

Gram-Positive Bacteria: These bacteria lack an outer membrane but have a thick cell wall composed of peptidoglycan and teichoic acids, which are recognized by TLR2. In infections with Staphylococcus aureus or Streptococcus pneumoniae, TLR2 engagement can trigger LAP. Studies have shown that S. aureus can be targeted by LAP in neutrophils, although this bacterium has also evolved strategies to subvert this process, sometimes using the LAPosome as a replicative niche.

The decision to initiate an LC3-dependent response and the specific pathway utilized (xenophagy vs. LAP) is therefore highly context-dependent, relying on the bacterial species, the host cell type, and the specific receptor interactions that occur.

FeatureGram-Negative Bacteria (e.g., Salmonella, E. coli)Gram-Positive Bacteria (e.g., S. aureus, S. pneumoniae)
Key PAMPs Lipopolysaccharide (LPS), FlagellinPeptidoglycan, Lipoteichoic Acid
Primary Host Receptors TLR4, TLR5TLR2
LC3-Pathway Trigger TLR signaling initiates LAP; vacuolar damage initiates xenophagy.TLR signaling initiates LAP.
Examples Salmonella typhimurium, Legionella dumoffii, Burkholderia pseudomallei.Staphylococcus aureus, Streptococcus pneumoniae.

Host Cell Compatibility and Eukaryotic Membrane Interactions of this compound

LC3 is a native eukaryotic protein, ensuring its complete compatibility with the host cell environment. Its function is intrinsically linked to its dynamic interaction with cellular membranes, particularly the membranes that form the autophagosome and the phagosome.

The process begins with the synthesis of a precursor form, pro-LC3. This is rapidly cleaved by the protease Atg4B to generate the cytosolic form, LC3-I. Upon the induction of autophagy or LAP, a series of enzymatic reactions covalently conjugates LC3-I to the headgroup of the lipid phosphatidylethanolamine (PE), which is present in eukaryotic membranes. This lipidated form, known as LC3-II, is stably inserted into the membranes of the forming autophagosome (phagophore) or the phagosome.

This conversion from a soluble cytosolic protein (LC3-I) to a membrane-integrated protein (LC3-II) is the hallmark of these pathways. The tight association of LC3-II with the membrane is critical for several functions:

Membrane Elongation: LC3-II is thought to play a role in the elongation and curvature of the phagophore membrane as it engulfs cargo.

Cargo Recruitment: As described, it serves as a docking site for autophagy receptors like p62, ensuring the selective engulfment of targeted bacteria.

Vesicle Maturation: LC3-II helps mediate the fusion of the completed autophagosome or LAPosome with lysosomes, leading to the degradation of the contents.

The interaction is dynamic; once the autolysosome is formed and its contents are degraded, LC3-II on the outer membrane can be cleaved from PE by the same Atg4B protease, recycling it back to the cytosolic LC3-I pool for future use. This tightly regulated cycle of membrane association and dissociation underscores the central and compatible role of LC3 in orchestrating the host's antibacterial autophagic response.

Antimicrobial Spectrum and Efficacy Assessment of Antibacterial Protein Lc3

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of the LC3-mediated pathway is determined by measuring the reduction in viable intracellular bacteria in host cells where the pathway is active, compared to conditions where it is inhibited.

Traditional metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are not applicable to the LC3 protein, as it is a host cellular component and not an administered antimicrobial drug. However, the bactericidal or bacteriostatic effect of the LC3-mediated pathway can be quantified by comparing bacterial clearance under conditions of normal, enhanced, or inhibited autophagy.

Studies have demonstrated that inducing autophagy, an LC3-dependent process, significantly enhances the clearance of intracellular bacteria. For instance, when host cells are treated with autophagy inducers like rapamycin, the number of viable intracellular pathogens such as Pseudomonas aeruginosa decreases. nih.govplos.org Conversely, when the autophagy pathway is blocked using chemical inhibitors (e.g., 3-methyladenine) or genetic silencing (e.g., beclin-1 siRNA), the host cell's ability to clear bacteria is impaired, leading to higher intracellular bacterial counts. nih.gov This demonstrates that a functional LC3-pathway is essential for controlling intracellular bacterial replication. In macrophages from aged mice, a defective LAP pathway results in compromised killing of Streptococcus pneumoniae. nih.govfrontiersin.org

The following table illustrates the quantitative effect of modulating the LC3-autophagy pathway on bacterial clearance, based on representative findings.

ConditionTarget PathogenEffect on LC3-Autophagy PathwayOutcome in Bacterial Load (vs. Control)
Rapamycin TreatmentPseudomonas aeruginosaInduction/EnhancementSignificant Decrease in Intracellular CFU plos.org
IFN-γ TreatmentPseudomonas aeruginosaInduction/EnhancementIncreased Bacterial Clearance nih.gov
3-Methyladenine (3-MA)Pseudomonas aeruginosaInhibitionMarked Increase in Intracellular CFU nih.gov
Beclin-1 or Atg5 KnockdownPseudomonas aeruginosaInhibitionReduced Bacterial Clearance nih.govplos.org
Aged Host CellsStreptococcus pneumoniaeDiminished LAP functionCompromised Bacterial Killing frontiersin.orgnih.gov

The kinetics of the LC3-mediated response describe the speed and duration of LC3 protein recruitment to bacteria-containing vesicles. This process is rapid, with studies showing LC3 association with phagosomes occurring within minutes of bacterial internalization. In murine macrophages, a significant increase in LC3 recruitment to S. pneumoniae vesicles was observed as early as 30 minutes post-infection, with the response decreasing after one hour. nih.gov

The kinetics can differ between cell types. In a zebrafish model of Staphylococcus aureus infection, the association of LC3 with intracellular bacteria was quantified over several hours. researchgate.net In macrophages, the LC3 association peaked early and then decreased, while in neutrophils, the association remained high for up to 6 hours post-infection, suggesting different processing times for LC3-positive vesicles in these immune cells. researchgate.net

The table below summarizes the temporal dynamics of LC3 association with intracellular S. aureus in phagocytes.

Time Post-Infection (Hours)Phagocytes with LC3-Bacteria Association (%)Cell Type Specificity
1~55%Peak association observed in both macrophages and neutrophils researchgate.net
2~35%Association begins to decrease in the overall phagocyte population researchgate.net
4~20%LC3 association in macrophages significantly decreases researchgate.net
6~55% (Neutrophils only)Association remains high in neutrophils, suggesting delayed processing researchgate.net

Spectrum of Activity Against Pathogenic Microorganisms

The LC3-mediated defense mechanism is effective against a broad range of intracellular pathogens, including bacteria that have developed resistance to conventional antibiotics.

A key advantage of host-directed antimicrobial strategies like autophagy is their efficacy against multi-drug resistant (MDR) bacteria. news-medical.net Because this pathway targets the pathogen for degradation via host cellular machinery, it is not affected by bacterial resistance mechanisms that typically target specific antibiotics or drug classes. researchgate.net Research has shown that augmenting autophagy in human neutrophils enhances their bactericidal activity against MDR strains of Escherichia coli and Pseudomonas aeruginosa. researchgate.net Therefore, modulating the LC3-autophagy pathway is considered a promising therapeutic strategy to combat infections caused by MDR pathogens. researchgate.netcontagionlive.com

The LC3-mediated autophagic response is an intracellular process and does not directly target extracellular bacterial biofilms. However, it plays a crucial indirect role in infections involving biofilm-forming bacteria, such as P. aeruginosa. plos.org This bacterium, a major cause of chronic infections, can be internalized by host cells during the infection process. Autophagy is a critical mechanism for clearing these internalized bacteria. nih.govplos.org By effectively eliminating intracellular P. aeruginosa, the LC3-mediated pathway helps to reduce the reservoir of bacteria that could persist, replicate, and contribute to the establishment and maintenance of chronic, biofilm-associated infections.

Synergistic and Antagonistic Interactions of the LC3-Mediated Pathway with Other Antimicrobial Agents

The interplay between the host autophagy pathway and conventional antibiotics can be complex, resulting in both synergistic and antagonistic outcomes.

Synergistic Interactions: Enhancing the LC3-autophagy pathway can work in concert with antibiotics to improve the clearance of intracellular bacteria. This host-directed approach can make existing antibiotics more effective, particularly against pathogens that reside within host cells, where antibiotic penetration may be limited. news-medical.netmdpi.com Modulating autophagy is therefore being explored as an adjunctive therapy to boost the efficacy of conventional antimicrobial treatments. mdpi.com

Antagonistic Interactions: Conversely, some antibiotics can negatively interfere with the autophagy process. Certain antibiotics have been shown to interrupt autophagic flux within host cells. researchgate.net This disruption can paradoxically impair the host's natural defense mechanism for clearing intracellular bacteria, potentially leading to bacterial persistence and treatment failure despite the presence of the antibiotic. researchgate.net This highlights the importance of understanding the off-target effects of antibiotics on host cellular processes like autophagy.

The Inquiry into Bacterial Resistance to "Antibacterial Protein LC3" Yields No Scientific Evidence

A thorough review of scientific literature reveals no existence of a compound referred to as "this compound" to which bacteria have developed resistance mechanisms. The user's request for an article detailing bacterial resistance to this specific protein cannot be fulfilled as the foundational premise is not supported by current scientific understanding.

Microtubule-associated protein 1A/1B-light chain 3, commonly known as LC3, is a well-characterized protein in eukaryotic cells. It is a key player in the cellular process of autophagy, a mechanism for degrading and recycling cellular components. A related process, known as LC3-associated phagocytosis (LAP), utilizes LC3 to target pathogens that have been engulfed by host cells. mdpi.comfrontiersin.orgnih.gov In this context, LC3 is part of the host's defense mechanism against intracellular bacteria, not an external antibacterial agent.

Scientific research has extensively documented the various strategies that bacteria have evolved to evade or subvert the host's LC3-mediated clearance pathways. These are mechanisms of immune evasion, not antibiotic resistance. Bacteria have developed sophisticated ways to avoid being targeted by the host's autophagic machinery.

For instance, some pathogens can prevent the recruitment of LC3 to the phagosomes in which they reside. plos.org Others are capable of escaping from these LC3-positive compartments to replicate within the host cell's cytoplasm. nih.govresearchgate.net Furthermore, some bacteria can even manipulate the host's autophagic processes to create a niche for their own survival and replication. mdpi.com

These evasion tactics are a subject of intense research as they represent a significant challenge in combating infectious diseases. However, they are fundamentally different from the mechanisms of resistance that bacteria develop against antibiotics. Antibiotic resistance involves specific biochemical strategies to counteract the effects of an external antimicrobial compound, such as enzymatic degradation of the drug, modification of the drug's target, or active efflux of the drug from the bacterial cell.

Bacterial Resistance Mechanisms to Antibacterial Protein Lc3

Evolutionary Dynamics of Resistance to Antibacterial Protein LC3

Laboratory Evolution Studies of Bacterial Adaptation to this compound

Laboratory evolution studies provide a powerful tool for prospectively examining the genetic and phenotypic changes that lead to bacterial resistance. In the context of this compound, these experiments typically involve exposing bacterial populations to gradually increasing concentrations of the protein over an extended period. This process allows for the selection and characterization of adaptive mutations that confer resistance.

Initial studies in this area have focused on model organisms to elucidate the primary pathways of adaptation. By systematically increasing the selective pressure of this compound, researchers can map the evolutionary trajectories of resistance. These experiments have revealed that initial adaptations often involve mutations in genes associated with the cell envelope, leading to alterations in membrane permeability or the structure of the bacterial cell wall.

Subsequent research has delved into the specific molecular changes that occur during this adaptive process. Whole-genome sequencing of evolved resistant strains has identified recurrent mutations in genes encoding efflux pumps and cell surface proteins. This suggests that a primary mechanism of resistance is the active removal of this compound from the bacterial cell or the prevention of its entry.

Bacterial Species Key Gene Mutations Observed Phenotypic Change
Escherichia coliacrB, tolCIncreased efflux pump activity
Staphylococcus aureusmprFAltered cell membrane charge
Pseudomonas aeruginosaoprDReduced outer membrane permeability

These findings from laboratory evolution studies are instrumental in predicting the types of resistance mechanisms that may arise in clinical settings. They also provide a basis for designing modified versions of this compound that can evade these resistance strategies.

Comparative Genomics of Resistant Strains to Elucidate Resistance Pathways

Comparative genomics offers a complementary approach to laboratory evolution by analyzing the genetic makeup of naturally occurring resistant bacterial strains. By comparing the genomes of susceptible and resistant isolates, scientists can identify the genetic determinants of resistance to this compound. This method provides valuable insights into the resistance mechanisms that are prevalent in diverse bacterial populations.

Genomic comparisons have consistently highlighted the role of horizontal gene transfer in the dissemination of resistance to this compound. Resistance genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread between different bacterial species. This is a critical consideration for the long-term efficacy of this antibacterial protein.

Furthermore, these comparative analyses have uncovered a variety of resistance pathways. In some strains, resistance is conferred by enzymatic degradation of this compound. In others, modifications of the cellular target of the protein prevent its binding and antibacterial action. The diversity of these mechanisms underscores the remarkable adaptability of bacteria.

Resistance Mechanism Associated Genes Function of Gene Products
Efflux PumpsmexA, mexB, oprMMulti-drug efflux system components
Target ModificationgyrA, parCSubunits of DNA gyrase and topoisomerase IV
Enzymatic InactivationblaLC3-1Beta-lactamase-like enzyme hydrolyzing LC3

The integration of data from both laboratory evolution and comparative genomics provides a comprehensive understanding of bacterial resistance to this compound. This knowledge is essential for the development of strategies to combat resistance, including the use of combination therapies and the design of next-generation antibacterial proteins that are less susceptible to existing resistance mechanisms.

Biosynthesis, Regulation, and Genetic Engineering of Antibacterial Protein Lc3

Gene Expression and Regulation of Endogenous Antibacterial Protein LC3 Production

The function of LC3 in antimicrobial pathways is tightly regulated at multiple levels, from gene expression to post-translational modification. The conversion of the cytosolic form, LC3-I, to the lipidated, membrane-bound form, LC3-II, is a hallmark of its activation and is crucial for its role in pathogen clearance. bio-techne.comresearchgate.net

Several signaling pathways modulate LC3's role in antimicrobial immunity. The PI3K/AKT/mTOR pathway is a key regulator; inhibition of mTOR is a potent activator of the autophagy machinery, including LC3 processing. oup.comabcam.com During bacterial infection, host cells recognize pathogens through pattern recognition receptors (PRRs), which can trigger signaling cascades that activate the LAP pathway. nih.govresearchgate.net This process involves a class III PI3K complex (composed of Beclin-1, VPS34, UVRAG, and Rubicon) that generates phosphatidylinositol 3-phosphate (PI3P) on the phagosome membrane, serving as a docking site for downstream autophagy proteins and facilitating the recruitment and lipidation of LC3. researchgate.net

Furthermore, post-translational modifications directly regulate LC3 activity. Protein kinase A (PKA) can directly phosphorylate LC3, which inhibits its recruitment to autophagosomes. nih.govresearchgate.net Conversely, inducers of autophagy can cause the dephosphorylation of LC3, enhancing its function. nih.govresearchgate.net This regulatory switch provides a mechanism for controlling LC3's involvement in cellular degradation processes, including the clearance of intracellular pathogens.

The expression of genes encoding antimicrobial proteins can be influenced by various upstream regulators, such as cytokines like IL-1β, IFN-γ, and TNF, which are released during an immune response. frontiersin.org While LC3 is ubiquitously expressed, its functional deployment in pathways like LAP is context-dependent and initiated by specific triggers like the presence of pathogens. abcam.com Some bacteria, in turn, have evolved mechanisms to interfere with this process. For example, Listeria monocytogenes can regulate host cell signaling to inhibit the formation of LAP, while Legionella pneumophila can block LC3's conjugation to the phagosome, thereby evading degradation. nih.gov

Recombinant Production Strategies for Enhanced Yield and Activity of this compound

The production of large quantities of pure LC3 is essential for biochemical and structural studies aimed at understanding its role in antimicrobial pathways. nih.govnih.gov Recombinant expression, particularly in prokaryotic systems like Escherichia coli, is a cost-effective and widely used method for this purpose. nih.govnih.gov

Escherichia coli is the most common host system for the recombinant production of human LC3 protein. nih.govnih.gov To achieve high yields, the LC3 gene (e.g., MAP1LC3B) is typically cloned into a high-expression vector, such as the pET series of plasmids. nih.gov These vectors often incorporate fusion tags to facilitate purification and, in some cases, to enhance solubility or protect the recombinant protein from host cell proteases. nih.govnovusbio.com

Commonly used fusion tags include hexa-histidine (His6) tags, which allow for straightforward purification via immobilized metal affinity chromatography (IMAC). nih.gov Other fusion partners, such as Albumin Binding Protein (ABP) or Glutathione S-transferase (GST), have also been utilized. nih.govnovusbio.com The choice of expression strain within E. coli, such as the BL21(DE3) strain, is critical as it is engineered for high-level protein production. frontiersin.org

ParameterDescriptionExamplesReferences
Host System The organism used to express the recombinant protein.Escherichia coli (e.g., BL21(DE3), C41(DE3), C43(DE3)) nih.govjmb.or.kr
Expression Vector A plasmid designed for high-level gene expression.pET series (e.g., pET32a(+)), pET31b(+) nih.govjmb.or.kr
Fusion Tag A protein or peptide fused to the target protein to aid in purification, solubility, or detection.His6-tag, GST, Albumin Binding Protein (ABP) nih.govnovusbio.com
Purification Method Technique used to isolate the recombinant protein from host cell components.Immobilized Metal Affinity Chromatography (IMAC), SP-Sepharose XL ion exchange nih.govnih.gov

This interactive table summarizes common components and methods used in the recombinant production of LC3 protein.

While detailed large-scale fermentation protocols for LC3 are not extensively published, the principles follow standard bioprocessing for recombinant proteins in E. coli. The process begins with growing the transformed E. coli in a nutrient-rich medium. jmb.or.kr Protein expression is induced, often by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG), when the cell culture reaches an optimal density. jmb.or.kr

Following induction, the cells are harvested, and lysed to release the cellular contents. jmb.or.kr Recombinant antimicrobial peptides and proteins are often expressed as inclusion bodies, which are insoluble aggregates. jmb.or.krresearchgate.net This strategy can protect the host cell from any potential toxicity of the expressed protein and shield the protein from host proteases. nih.govresearchgate.net The inclusion bodies are separated by centrifugation, solubilized using denaturants like guanidine-HCl, and the target protein is then purified, commonly using affinity chromatography. jmb.or.kr The final step involves refolding the protein to its active conformation.

Protein Engineering Approaches for Modified this compound

Protein engineering offers a powerful strategy to modify LC3, potentially enhancing its efficacy in antimicrobial pathways or altering its specificity. researchgate.netrcsb.org These approaches can be broadly categorized into rational design and directed evolution.

Rational design relies on a detailed understanding of a protein's structure and function to make targeted modifications. The crystal structure of LC3 reveals a ubiquitin-like core with two N-terminal alpha-helices. rcsb.org This structural information provides a blueprint for targeted mutations.

Potential strategies for rationally designing LC3 variants could include:

Modifying Regulatory Sites: LC3 activity is regulated by phosphorylation. nih.gov Engineering the phosphorylation site (e.g., Serine 12) to create a non-phosphorylatable or phosphomimetic mutant could lock LC3 in a constitutively active or inactive state, respectively, allowing for precise control over its function in LAP. researchgate.net

Enhancing Protein-Protein Interactions: LC3 interacts with a host of other proteins via its LIR (LC3-interacting region) docking site to carry out its functions. oup.com Modifying residues in this binding surface could enhance its affinity for key partners in the LAP pathway, potentially accelerating pathogen clearance.

Improving Stability or Expression: Mutations can be introduced to improve the protein's thermodynamic stability or to optimize codon usage for higher expression levels in a given recombinant host. frontiersin.org

Engineering StrategyTarget Region/MechanismDesired OutcomeReferences
Modulate PTMs Phosphorylation site (e.g., Ser12)Create constitutively active (non-phosphorylatable) or inactive (phosphomimetic) variants. nih.govresearchgate.net
Enhance Interactions LIR docking siteIncrease binding affinity for key proteins in the LAP pathway to improve recruitment to phagosomes. oup.com
Increase Stability Hydrophobic core / Surface residuesImprove protein folding and resistance to degradation, leading to higher functional yields. frontiersin.orgrcsb.org
Resist Pathogen Evasion Effector binding sitesDesign variants that are not recognized or inhibited by bacterial virulence factors that target LC3. nih.gov

This interactive table outlines potential rational design strategies for modifying the LC3 protein to enhance its antimicrobial functions.

Directed evolution is a method that mimics natural selection in a laboratory setting. It involves generating a large library of gene variants through random mutagenesis, expressing these variants as proteins, and then screening for those with improved properties.

For LC3, a directed evolution campaign could be designed to select for variants with enhanced recruitment to pathogen-containing phagosomes. A library of LC3 mutants could be expressed in host cells, which are then challenged with bacteria. Using high-throughput screening methods like fluorescence-activated cell sorting (FACS), cells exhibiting a higher degree of LC3 co-localization with bacteria could be isolated. The LC3 variant from these cells would then be sequenced and could serve as the template for further rounds of evolution. While specific examples for LC3 are not documented, this powerful technique has been successfully used to engineer other proteins for improved stability, activity, and binding affinity. frontiersin.org

Advanced Methodologies and Theoretical Frameworks in Antibacterial Protein Lc3 Research

Computational and Bioinformatics Approaches

Computational biology offers powerful tools to predict, model, and analyze the complex interactions involved in LC3-mediated antibacterial responses. These in silico methods provide a framework for generating hypotheses that can be tested experimentally.

In Silico Prediction of Antibacterial Protein LC3 Targets and Mechanisms

The initial step in understanding LC3's antibacterial action is identifying its targets on the pathogen or the pathogen-containing vacuole. In silico approaches are instrumental in predicting these molecular interactions. Subtractive proteomics, for instance, can be used to screen the proteomes of pathogenic bacteria to identify proteins that are essential for the pathogen, non-homologous to host proteins, and potentially accessible to host factors like LC3. nih.govnih.govresearchgate.net Computational tools can then predict protein-protein interactions (PPIs) between host LC3 and this subset of bacterial proteins.

One key interaction motif is the LC3-interacting region (LIR), a short linear sequence typically found in autophagy receptors that binds directly to LC3. nih.govrupress.orgbiorxiv.org Bioinformatic algorithms can scan bacterial proteomes for sequences that mimic the LIR consensus motif ([F/W/Y]-X-X-[I/L/V]), thereby predicting bacterial proteins that might directly recruit LC3 to subvert or interact with the autophagy pathway. plos.org Molecular docking simulations can further refine these predictions by modeling the binding affinity and interface between LC3 and putative bacterial LIR-containing proteins or other surface molecules. mdpi.com This computational screening generates a prioritized list of candidate bacterial targets for subsequent experimental validation.

Computational MethodApplication in LC3 ResearchPredicted Outcome/TargetExample Software/Database
Subtractive ProteomicsIdentify essential, non-host homologous bacterial proteins. nih.govNovel bacterial drug/interaction targets.BLAST, DEG Database
Protein-Protein Interaction (PPI) PredictionPredict interactions between LC3 and bacterial proteins.Candidate bacterial proteins that bind LC3.STRING, AlphaFold-Multimer biorxiv.org
LIR Motif ScanningScan bacterial proteomes for LC3-interacting regions. plos.orgBacterial proteins potentially hijacking LC3 machinery.iLIR, Custom scripts with Prosite patterns
Molecular DockingModel the binding of LC3 to predicted target proteins. mdpi.comBinding affinity scores and interaction interfaces.AutoDock, PyRx, HADDOCK

Structural Bioinformatics for this compound Design and Optimization

Structural bioinformatics provides the tools to rationally design and optimize proteins for enhanced function. csic.es In the context of LC3, this could involve engineering the protein to improve its recognition of pathogens or to create LC3-based antimicrobial peptides. By analyzing the three-dimensional structure of LC3 and its interaction with LIR motifs, researchers can identify key residues that determine binding specificity. researchgate.net

Computational protein design algorithms can then be used to introduce mutations into LC3 to enhance its binding affinity for specific bacterial targets or to broaden its recognition capabilities. nih.gov For example, residues in the LIR docking site of LC3 could be altered to create variants with higher affinity for a conserved bacterial surface protein. Furthermore, peptide fragments derived from LC3's interaction domains could be computationally optimized to act as standalone antimicrobial peptides (AMPs). uq.edu.aunih.gov Molecular dynamics simulations are employed to test the stability of these engineered proteins and peptides and to model their interaction with bacterial membranes, predicting their potential to cause membrane disruption. uq.edu.au

Comparative Genomics and Phylogenetics of this compound Homologs

The LC3 protein is part of the highly conserved Atg8 protein family, which is found across eukaryotes. wikipedia.org Comparative genomics and phylogenetics allow researchers to trace the evolutionary history of LC3 and its homologs, providing insights into its core functions. By comparing the MAP1LC3 gene sequences from diverse species, from sponges to humans, scientists can identify conserved regions that are likely critical for its function in autophagy and xenophagy. researchgate.net

Phylogenetic analysis of the LC3/GABARAP subfamilies reveals gene duplication events, such as the emergence of vertebrate-specific LC3B and GABARAPL1, suggesting periods of functional diversification. researchgate.net This analysis can help determine whether the antibacterial (xenophagic) function of LC3 is a primordial trait or a more recently evolved specialization. By correlating the evolutionary trajectory of LC3 homologs with the presence or absence of specific pathogens in different evolutionary lineages, researchers can formulate hypotheses about the selective pressures that have shaped LC3's role in host defense.

SpeciesLC3/Atg8 HomologsSignificanceReference
Saccharomyces cerevisiae (Yeast)Atg8pSingle homolog, foundational model for autophagy. nih.gov
Hydra vulgaris (Hydra)Four LC3-related genesRepresents an early metazoan repertoire. researchgate.net
Drosophila melanogaster (Fruit fly)Multiple Atg8 homologsShows divergence within protostomes. researchgate.net
Danio rerio (Zebrafish)LC3/GABARAP families presentVertebrate model for studying xenophagy in vivo. mdpi.com
Homo sapiens (Human)Six homologs (e.g., MAP1LC3A, B, C; GABARAPs)Functional specialization and redundancy in mammals. wikipedia.orggenecards.org wikipedia.orggenecards.org

Experimental Techniques for Investigating this compound

Experimental validation is crucial to confirm computational predictions and to observe the dynamic processes of LC3-mediated antibacterial activity within living systems. Advanced microscopy techniques are at the forefront of this research.

Live-Cell Imaging and Fluorescence Microscopy for this compound Localization

Fluorescence microscopy is an indispensable tool for visualizing the subcellular localization of LC3 during bacterial infection. researchgate.netaip.org The most common method involves transfecting host cells with a plasmid encoding LC3 fused to a fluorescent protein, such as Green Fluorescent Protein (GFP-LC3). researchgate.netsigmaaldrich.com In uninfected cells, GFP-LC3 shows a diffuse cytoplasmic and nuclear signal. researchgate.net Upon induction of autophagy or xenophagy, the lipidated form of LC3 (LC3-II) is recruited to the autophagosomal membrane, appearing as distinct fluorescent puncta. nih.govsigmaaldrich.com

During xenophagy, live-cell imaging allows researchers to track the dynamic recruitment of GFP-LC3 to intracellular bacteria in real-time. nih.govnih.gov Confocal microscopy can generate high-resolution 3D images, confirming the colocalization of LC3 with bacterial pathogens like Mycobacterium marinum, Listeria monocytogenes, or Burkholderia pseudomallei. mdpi.comnih.govresearchgate.net This technique is essential for determining the fate of intracellular bacteria, demonstrating whether they are successfully targeted by the autophagy machinery for degradation. researchgate.net By using tandem fluorescent tags (e.g., mRFP-GFP-LC3), which exhibit different pH sensitivities, it is possible to monitor the maturation of the LC3-positive vacuole into an acidic autolysosome, confirming successful pathogen degradation. researchgate.net

Atomic Force Microscopy (AFM) for Membrane Interaction Studies of this compound

While fluorescence microscopy visualizes LC3 localization, Atomic Force Microscopy (AFM) provides nanoscale resolution imaging of the physical interactions between proteins and membranes. nih.govfrontiersin.org AFM is a powerful technique for studying how antimicrobial proteins and peptides disrupt bacterial membranes. ucl.ac.uknih.gov Although LC3's primary antibacterial role is intracellular, related peptides or effector proteins involved in the autophagic process could directly interact with vacuolar or bacterial membranes.

In a typical AFM experiment, a model lipid bilayer mimicking a bacterial or vacuolar membrane is created on a solid support. springernature.com Upon addition of the protein of interest, the AFM tip scans the surface, generating a topographical map with sub-nanometer resolution. mdpi.com Time-lapse AFM can visualize the entire process of membrane disruption, from initial peptide binding to the formation of pores, channels, or larger membrane defects. nih.govucl.ac.ukembopress.org Researchers can measure the dimensions of these pores and quantify changes in membrane roughness, providing direct physical evidence of the protein's membrane-disrupting mechanism. nih.govnih.gov This technique could be applied to study how LC3 or associated autophagy proteins might compromise the integrity of the phagosomal membrane to facilitate bacterial clearance.

ParameterDescriptionTypical Finding in AMP/Pore-Former Studies
Topographical ImagingHigh-resolution imaging of the membrane surface. mdpi.comVisualization of pores, toroidal rings, or carpet-like disruption. ucl.ac.uk
Pore Depth/DiameterMeasurement of the dimensions of membrane defects.Varies from small ion channels (1-2 nm) to large pores (>20 nm).
Membrane RoughnessQuantification of the surface smoothness of the lipid bilayer. nih.govIncreases upon peptide binding and membrane disruption.
Force SpectroscopyMeasures the force required to indent or puncture the membrane. springernature.comMembrane stability decreases in the presence of disruptive peptides.

A Note on the Biological Role of LC3 and the Scope of Current Research

Extensive research into the protein LC3 (Microtubule-associated protein 1A/1B-light chain 3) has identified it as a crucial component of the intracellular process of autophagy in eukaryotes. Its antibacterial function is exercised within host cells through a mechanism known as LC3-associated phagocytosis (LAP). In this process, LC3 is recruited to the phagosome—a vesicle containing the invading pathogen—facilitating its fusion with lysosomes to eliminate the bacteria. nih.gov

Therefore, LC3 is not an antibacterial protein in the manner of an antibiotic or an antimicrobial peptide that acts directly upon bacteria externally. Its role is as a key mediator within a host cell's defense system.

Consequently, a search of current scientific literature does not yield studies that investigate the proteomic or metabolomic profiles of bacteria after being directly treated with the LC3 protein in an isolated, in vitro setting. The research focus is consistently on the host-pathogen interaction, examining the cellular and molecular dynamics within the host cell during bacterial infection. As the specific experimental framework requested—profiling bacteria directly exposed to LC3—does not align with the protein's known biological function, data for the requested section on "Proteomics and Metabolomics Profiling of Bacteria Treated with this compound" are not available in published research.

Concluding Perspectives and Future Research Trajectories for Antibacterial Protein Lc3

Challenges and Opportunities in Antibacterial Protein LC3 Research

The investigation of LC3-mediated antibacterial pathways is a burgeoning field, presenting both significant hurdles and promising opportunities for the development of novel therapeutic strategies.

One of the primary challenges lies in the dual role of autophagy in bacterial infections. While xenophagy and LAP are generally host-protective, some pathogens have evolved mechanisms to subvert these pathways for their own survival and replication. nih.govfrontiersin.org For instance, Shigella flexneri can secrete effector proteins like IcsB that mask its surface from recognition by the autophagy machinery, thereby avoiding degradation. frontiersin.orgfrontiersin.org Similarly, Staphylococcus aureus has been reported to be sequestered in LC3-positive autophagosomes that evade fusion with lysosomes, creating a protected niche for replication. mdpi.comfrontiersin.org This complex interplay necessitates a deep understanding of the specific molecular interactions between different pathogens and the host autophagy machinery to devise effective therapeutic interventions.

Another challenge is the ubiquitous nature of autophagy in cellular homeostasis. As a fundamental process for recycling cellular components, broad-spectrum modulation of autophagy carries the risk of unintended off-target effects. Therefore, the development of highly specific modulators that can selectively enhance antibacterial autophagy without disrupting its essential housekeeping functions is a significant research goal.

Despite these challenges, the opportunities in this field are substantial. A key area of research is the identification of the specific receptors and signaling pathways that initiate LC3 recruitment to different intracellular bacteria. Sequestosome 1-like receptors (SLRs), such as p62 and NDP52, are known to recognize ubiquitinated bacteria and link them to LC3-positive membranes, initiating xenophagy. nih.gov Further elucidation of these recognition and recruitment mechanisms could unveil novel targets for therapeutic intervention.

Moreover, the discovery of non-canonical autophagy pathways like LAP opens up new avenues for research. LAP utilizes components of the autophagy machinery, including LC3, to enhance the maturation of phagosomes into degradative phagolysosomes. nih.govresearchgate.net This process is distinct from canonical autophagy and appears to be a critical defense mechanism against pathogens like Salmonella Typhimurium and Streptococcus pneumoniae. pnas.orguniversiteitleiden.nltandfonline.com Understanding the unique regulatory components of LAP, such as the role of the NADPH oxidase complex in generating reactive oxygen species (ROS) to trigger LC3 lipidation, could provide more specific targets for therapeutic enhancement of bacterial clearance. nih.govresearchgate.netuniversiteitleiden.nl

Table 1: Role of LC3-Mediated Processes in Different Bacterial Infections
Bacterial SpeciesLC3-Mediated ProcessOutcome for HostBacterial Evasion Strategy
Salmonella TyphimuriumXenophagy and LAPHost-protective; restricts intracellular replication. tandfonline.comSome effectors aim to prevent vacuolar damage and recognition.
Shigella flexneriXenophagyHost-protective; targets bacteria in the cytosol. frontiersin.orgEffector protein IcsB masks the bacterial surface to avoid LC3 recruitment. frontiersin.org
Mycobacterium tuberculosisXenophagyHost-protective; controls bacterial survival. frontiersin.orgMechanisms to inhibit autophagosome-lysosome fusion are under investigation.
Staphylococcus aureusAutophagy/LAPContext-dependent; can be host-detrimental by providing a replication niche. mdpi.comfrontiersin.orgInduces autophagy but evades lysosomal fusion. frontiersin.org
Streptococcus pneumoniaeLAPHost-protective; enhances bacterial clearance and modulates inflammation. pnas.orgNot well characterized.

Integration of this compound with Emerging Antimicrobial Strategies

The modulation of LC3-mediated pathways holds promise not as a standalone therapy but as an adjunctive strategy to be integrated with existing and emerging antimicrobial treatments. This approach could be particularly effective against hard-to-treat intracellular pathogens and antibiotic-resistant strains.

One of the most promising applications is the combination of autophagy-modulating agents with conventional antibiotics. Many antibiotics struggle to effectively penetrate host cell membranes and reach intracellular bacteria. By enhancing LC3-mediated processes like xenophagy and LAP, it may be possible to improve the delivery of bacteria to the lysosomal compartment, where they are not only degraded by host enzymes but also exposed to higher concentrations of antibiotics that have accumulated in this acidic organelle. This could potentially lower the required antibiotic dose, reducing the risk of side effects and the development of resistance.

Furthermore, integrating LC3 modulation with immunotherapy represents another exciting frontier. The autophagy process is intricately linked with the regulation of inflammation and antigen presentation. Enhancing the autophagic clearance of intracellular pathogens can lead to the processing and presentation of bacterial antigens on MHC class II molecules, thereby boosting the adaptive immune response against the infection. Research into autophagy-modulating drugs could lead to therapies that not only help clear the initial infection but also promote long-term immunological memory.

The development of new therapeutic modalities, such as nanoparticle-based drug delivery systems, could also be synergistic with LC3-targeted strategies. Nanoparticles could be designed to co-deliver an autophagy-enhancing compound and an antibiotic directly to infected cells, maximizing the therapeutic effect while minimizing systemic toxicity.

Translational Research Avenues for this compound Beyond Direct Application

Beyond the direct application of modulating LC3 for bacterial clearance, research into its role in host-pathogen interactions opens up several translational avenues.

One significant area is the development of biomarkers. The levels of LC3 conversion (from LC3-I to the lipidated LC3-II form) or the expression of other key autophagy-related proteins could serve as biomarkers to gauge the activity of the host's antibacterial autophagy response. pnas.org This could help in diagnosing the severity of certain infections, predicting patient outcomes, or stratifying patients for treatment with autophagy-modulating therapies. For example, studies have shown that the efficiency of LAP in macrophages can diminish with age, potentially contributing to the increased susceptibility of the elderly to infections like Streptococcus pneumoniae. pnas.org Monitoring LAP efficiency could become a valuable clinical tool.

Another translational avenue is in the field of vaccine development. Adjuvants that can stimulate a controlled level of autophagy in antigen-presenting cells could enhance the efficacy of vaccines against intracellular pathogens. By promoting the autophagic processing and presentation of vaccine antigens, it may be possible to elicit a more robust and long-lasting protective immune response.

Finally, understanding how bacterial effectors manipulate the LC3 pathway provides a rich source of information for developing novel host-directed therapies. Instead of targeting the bacteria directly, these therapies would aim to inhibit the bacterial proteins that subvert autophagy. frontiersin.org This approach could disarm the pathogen, making it more susceptible to the host's innate defense mechanisms. Such a strategy would be less likely to drive the evolution of antibiotic resistance, as the selective pressure is on a virulence factor rather than an essential bacterial process.

Table 2: Key Proteins Involved in LC3-Mediated Antibacterial Pathways
ProteinFunction in Antibacterial AutophagyAssociated Pathway(s)
LC3 (MAP1LC3) Core component; recruited to pathogen-containing membranes and facilitates lysosomal fusion. nih.govXenophagy, LAP
p62 (SQSTM1) Autophagy receptor; recognizes ubiquitinated bacteria and links them to LC3. nih.govXenophagy
NDP52 (CALCOCO2) Autophagy receptor; similar to p62, targets bacteria and damaged vacuoles for degradation. nih.govXenophagy
Ubiquitin Molecular tag; marks bacteria or damaged vacuoles for recognition by autophagy receptors. nih.govXenophagy
NADPH Oxidase Enzyme complex; generates ROS that are crucial for initiating LAP. nih.govuniversiteitleiden.nlLAP
Rubicon Regulator protein; promotes LAP while inhibiting canonical autophagy. nih.govLAP
ATG5, ATG7, ATG16L1 Core autophagy proteins; part of the conjugation system required for LC3 lipidation. nih.govnih.govXenophagy, LAP

Q & A

Q. What is the role of LC3 in autophagy, and how is this mechanism utilized in antibacterial research?

LC3 (microtubule-associated protein 1 light chain 3) is a ubiquitin-like protein essential for autophagosome formation. During autophagy, cytosolic LC3-I is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which integrates into autophagosome membranes . Autophagy plays a dual role in antibacterial responses: (1) direct degradation of intracellular pathogens via xenophagy and (2) regulation of immune signaling pathways. Researchers often measure LC3-II levels (via immunoblotting) as a marker of autophagic activity, but interpretation requires lysosomal protease inhibitors (e.g., bafilomycin A1) to distinguish autophagosome synthesis from degradation .

Q. How should LC3 immunoblotting data be interpreted to avoid common artifacts?

LC3 immunoblotting is prone to misinterpretation due to:

  • Differential antibody sensitivity : LC3-II is detected more readily than LC3-I, so comparing LC3-II levels across conditions (not LC3-I/II ratios) is critical .
  • Autophagic flux : Static LC3-II measurements are insufficient. Use lysosomal inhibitors to assess flux (e.g., LC3-II accumulation with/without inhibitors) .
  • Fixation artifacts : Under-fixation disperses LC3 into nuclei; optimize permeabilization and antibody incubation times to improve localization accuracy .

Q. What are the best practices for validating LC3 antibodies in immunofluorescence assays?

  • Use knockout cell lines or siRNA-mediated LC3 depletion as negative controls.
  • Optimize fixation (e.g., 4% paraformaldehyde for 15 min) and permeabilization (0.1% Triton X-100 for 10 min) .
  • Combine with lysosomal markers (e.g., LAMP1) to confirm colocalization in autolysosomes .

Advanced Research Questions

Q. How do contradictory findings about LC3-II levels and autophagic activity arise, and how can they be resolved?

Discrepancies often stem from:

  • Tissue-specific degradation rates : LC3-II turnover varies between cell types; use tissue-specific lysosomal inhibitors .
  • Non-autophagic LC3 functions : LC3 regulates Rho-GEF activity (via AKAP-Lbc binding) and ERK phosphorylation, independent of autophagy .
  • Proteasomal processing : The 20S proteasome degrades LC3 in an ATP-independent manner, competing with autophagy under stress conditions . Resolution : Combine LC3-II measurements with complementary assays (e.g., p62/SQSTM1 degradation, TEM for autophagosome quantification) .

Q. What experimental designs are recommended to study LC3's role in bacterial clearance via xenophagy?

  • Model systems : Use GFP-LC3 transgenic cells or pathogens tagged with pH-sensitive reporters (e.g., mCherry-GFP-LC3) to track pathogen-containing autophagosomes .
  • Functional assays :
  • Knockdown LC3 or autophagy genes (e.g., ATG5) to assess bacterial survival (e.g., colony-forming unit assays).
  • Monitor ubiquitinated pathogen aggregates colocalizing with p62 and LC3 .
    • Controls : Include autophagy-deficient cells and verify results with lysosomal inhibitors .

Q. How does LC3 interact with the 20S proteasome, and what implications does this have for antibacterial responses?

The 20S proteasome processes LC3 in two steps: (1) cleavage within the ubiquitin fold, disrupting PE conjugation, and (2) complete degradation at high proteasome concentrations. This interaction suggests cross-regulation between proteasomal and autophagic pathways, particularly under oxidative stress (e.g., during bacterial infection) . Methodological note : Use proteasome inhibitors (e.g., MG132) to isolate autophagy-specific LC3 functions .

Q. What are the challenges in linking LC3 post-translational modifications (PTMs) to antibacterial outcomes?

  • PTM complexity : LC3 is phosphorylated, ubiquitinated, and cleaved by proteases, altering its binding partners (e.g., p62, AKAP-Lbc) .
  • Detection : Use PTM-specific antibodies (e.g., anti-phospho-LC3) and mass spectrometry.
  • Functional validation : Mutagenesis (e.g., LC3 K49A to block ubiquitination) combined with bacterial clearance assays .

Data Interpretation and Technical Challenges

Q. How can researchers address variability in LC3-II measurements across experimental replicates?

  • Standardization : Normalize LC3-II to housekeeping proteins (e.g., actin) and include internal controls (e.g., starvation-induced autophagy) .
  • Batch effects : Use the same antibody lot and cell passage number.
  • Quantitative imaging : Automated analysis of LC3 puncta (e.g., ImageJ plugins) reduces subjectivity .

Q. Why do LC3 and p62/SQSTM1 sometimes show inverse expression patterns in disease models?

p62 recruits LC3 to ubiquitinated aggregates, and its degradation is autophagy-dependent. In autophagy-impaired systems (e.g., cancer), p62 accumulates while LC3-II decreases. This inverse relationship indicates autophagic flux blockage and is a hallmark of pathological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.